5-(benzyloxy)-2-(4-(2-chlorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one
Description
Properties
IUPAC Name |
2-[4-(2-chlorophenyl)piperazine-1-carbonyl]-5-phenylmethoxypyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O4/c24-18-8-4-5-9-19(18)25-10-12-26(13-11-25)23(28)21-14-20(27)22(16-30-21)29-15-17-6-2-1-3-7-17/h1-9,14,16H,10-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPVNSMXXFGHPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=CC(=O)C(=CO3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-2-(4-(2-chlorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyranone Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions.
Attachment of the Benzyloxy Group: This step often involves etherification reactions using benzyl alcohol and suitable catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions could target the carbonyl group in the pyranone ring, potentially yielding alcohol derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group would yield benzaldehyde derivatives, while reduction of the carbonyl group would produce alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential therapeutic properties, particularly as an anti-inflammatory and anticancer agent. Its design allows for interaction with various biological macromolecules, including proteins and nucleic acids.
Mechanism of Action:
The compound may exert its effects by modulating enzyme activity and receptor interactions. It is hypothesized to inhibit monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism, potentially influencing neurological disorders.
Neuropharmacological Effects
Research indicates that derivatives of this compound exhibit neuroprotective effects. For instance, studies have demonstrated that compounds with similar structures can selectively inhibit MAO-B, which is beneficial in treating neurodegenerative diseases like Parkinson's disease. In one study, a related compound showed an IC50 value of 0.062 µM against MAO-B, indicating potent inhibitory activity.
Antioxidant Activity
The antioxidant capacity of this compound has been assessed through various assays. It has shown the ability to scavenge free radicals and reduce oxidative stress markers in neuronal cell lines, suggesting its potential application in neuroprotection.
Antimicrobial Properties
Preliminary studies suggest that similar compounds exhibit antimicrobial activity against various pathogens. The presence of the chlorophenyl group may enhance the lipophilicity of the molecule, facilitating better membrane penetration and increasing efficacy against bacteria and fungi.
Study on MAO Inhibition
In a comparative study assessing MAO inhibitors, compounds similar to 5-(benzyloxy)-2-(4-(2-chlorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one were evaluated for their inhibitory effects on MAO-B. The results indicated significant selectivity towards MAO-B over MAO-A, making them suitable candidates for further development in treating Parkinson’s disease.
Evaluation of Antioxidant Effects
Another study focused on the antioxidant properties of compounds within the same chemical family. Findings indicated that these compounds could effectively reduce oxidative stress markers in neuronal cell lines, supporting their potential applications in neuroprotection.
Mechanism of Action
The mechanism of action of 5-(benzyloxy)-2-(4-(2-chlorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, modulating their activity. The molecular targets could include:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors, leading to agonistic or antagonistic effects.
Comparison with Similar Compounds
Structural Analog: 5-[(2-Chlorobenzyl)oxy]-2-{[4-(2-Fluorophenyl)-1-piperazinyl]methyl}-4H-pyran-4-one
- Core Structure : Pyran-4-one (shared with the target compound).
- Substituents :
- Position 5: 2-Chlorobenzyloxy (vs. benzyloxy in the target).
- Position 2: Piperazinylmethyl group with a 2-fluorophenyl ring (vs. piperazine-1-carbonyl with 2-chlorophenyl).
- Fluorine vs. chlorine on the aryl ring alters lipophilicity and electronic effects .
- Implications : The methylene linker may decrease metabolic stability compared to the carbonyl group in the target compound.
Structural Analog: 5-(2-Chlorophenyl)-4-[4-(3,5-Dimethoxyphenyl)piperazine-1-carbonyl]-2H-1,2,3-triazole (Compound 77)
- Core Structure : Triazole (vs. pyran-4-one in the target).
- Substituents :
- Position 4: Piperazine-1-carbonyl group with 3,5-dimethoxyphenyl (vs. 2-chlorophenyl).
- Reported Activity : Strong cytotoxicity against A549 and taxol-resistant cells via tubulin polymerization inhibition .
- Key Differences: The triazole core may enhance π-π stacking interactions compared to pyran-4-one.
Structural Analog: Ethyl 4-[5-(2-Fluorobenzamido)-1-phenyl-1H-pyrazole-4-carbonyl]piperazine-1-carboxylate
- Core Structure : Pyrazole (vs. pyran-4-one).
- Substituents :
- Piperazine linked via an ester group (vs. amide/carbonyl).
- Key Differences :
Tabulated Comparison of Key Compounds
*Calculated based on molecular formulas.
Structure-Activity Relationship (SAR) Insights
Piperazine Substituents :
- Chlorine or fluorine on the aryl ring influences lipophilicity and steric effects. Chlorine’s higher lipophilicity may enhance membrane permeability .
Linker Type :
- Carbonyl groups (amide bonds) improve stability and hydrogen-bonding capacity compared to methylene or ester linkers .
Core Heterocycle :
- Pyran-4-one offers a planar structure for hydrophobic interactions, while triazoles enable π-stacking. These differences may dictate target selectivity .
Biological Activity
5-(benzyloxy)-2-(4-(2-chlorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one is a synthetic organic compound notable for its complex structure, which includes a pyranone ring, a piperazine moiety, and a benzyloxy group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research.
Structure and Synthesis
The compound's structure can be represented as follows:
The synthesis typically involves multi-step organic reactions, including:
- Formation of the Pyranone Ring: Achieved through cyclization reactions with appropriate precursors.
- Introduction of the Piperazine Moiety: Via nucleophilic substitution reactions.
- Attachment of the Benzyloxy Group: Often involves etherification reactions using benzyl alcohol and suitable catalysts.
The biological activity of this compound is likely mediated through interactions with specific biological targets:
- Enzymatic Inhibition: Compounds with similar structures may inhibit enzymes involved in critical metabolic pathways.
- Receptor Binding: The compound may bind to various receptors, potentially leading to agonistic or antagonistic effects.
Antimicrobial Activity
Research indicates that compounds containing piperazine and pyranone structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar moieties can effectively inhibit the growth of various bacterial strains.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 15 µg/mL |
| This compound | S. aureus | 10 µg/mL |
Anticancer Activity
In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The IC50 values, which indicate the concentration required to inhibit cell growth by 50%, are crucial for assessing its potential as an anticancer agent.
The research indicates that this compound exhibits cytotoxicity comparable to established anticancer agents, suggesting its potential for further development.
Case Studies
-
Study on Antimicrobial Properties:
A recent study focused on the antimicrobial efficacy of various piperazine derivatives, including those similar to this compound. The results indicated that compounds with chlorinated phenyl groups demonstrated enhanced activity against Gram-positive bacteria compared to their non-chlorinated counterparts. -
Cytotoxicity Evaluation:
Another investigation assessed the cytotoxic effects of this compound on human cancer cell lines. The results showed significant inhibition of cell proliferation, particularly in breast cancer and glioblastoma models, supporting its potential as a therapeutic candidate.
Comparison with Similar Compounds
The biological activity of this compound can be contrasted with other similar compounds:
| Compound Name | Structure Similarities | Notable Differences | Biological Activity |
|---|---|---|---|
| 5-(benzyloxy)-2-(4-phenylpiperazine-1-carbonyl)-4H-pyran-4-one | Similar piperazine core | Lacks chlorophenyl group | Lower antimicrobial activity |
| 5-(benzyloxy)-2-(4-(2-methylphenyl)piperazine-1-carbonyl)-4H-pyran-4-one | Similar structure | Contains methyl instead of chlorine | Altered chemical properties |
The presence of the 2-chlorophenyl group in the target compound may enhance its lipophilicity and specificity towards biological targets compared to structurally similar compounds.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-(benzyloxy)-2-(4-(2-chlorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one, and what are the critical optimization steps?
- Methodology :
- Core Pyran-4-one Synthesis : Start with kojic acid derivatives. For example, 5-benzyloxy-2-(hydroxymethyl)-4H-pyran-4-one can be synthesized via benzylation of kojic acid followed by hydroxymethylation .
- Piperazine-Carbonyl Coupling : React the pyran-4-one intermediate with 4-(2-chlorophenyl)piperazine-1-carbonyl chloride. Use triethylamine as a base to facilitate acylation in anhydrous conditions (e.g., dichloromethane or DMF) .
- Critical Steps :
- Purification of intermediates via column chromatography to remove unreacted reagents.
- Monitoring reaction progress using TLC or HPLC to ensure complete coupling.
- Optimizing stoichiometry (e.g., 1.2 equivalents of piperazine-carbonyl chloride) to maximize yield .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
- Analytical Methods :
- NMR : Use - and -NMR to confirm substitution patterns. For example, the benzyloxy group shows aromatic protons at δ 7.3–7.5 ppm, while the piperazine carbonyl appears as a distinct peak at ~165–170 ppm in -NMR .
- IR : Confirm carbonyl stretches (C=O of pyran-4-one at ~1680 cm, piperazine amide C=O at ~1640 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns to validate the structure .
Q. What in vitro assays are used to evaluate its biological activity, particularly anticancer effects?
- Assay Design :
- Cytotoxicity Screening : Use MTT or SRB assays against cancer cell lines (e.g., A549, MCF-7) with taxol-resistant variants to assess potency .
- Tubulin Polymerization Inhibition : Measure inhibition of microtubule assembly using purified tubulin and fluorescence-based kinetic assays .
- Cell Cycle Analysis : Flow cytometry to determine G2/M phase arrest, a hallmark of tubulin-targeting agents .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the piperazine-carbonyl moiety for enhanced activity?
- SAR Strategies :
- Substituent Variation : Synthesize analogs with substituents on the 2-chlorophenyl group (e.g., -OCH, -CF) to evaluate electronic effects on tubulin binding .
- Piperazine Ring Modifications : Replace piperazine with homopiperazine or introduce methyl groups to assess steric effects on cellular permeability .
- Bioisosteric Replacement : Substitute the carbonyl with thiocarbonyl or sulfonamide groups to modulate hydrogen-bonding interactions .
Q. What strategies resolve contradictory data in biological assays, such as varying potency across cell lines?
- Troubleshooting Approaches :
- Membrane Transporters : Evaluate efflux pump activity (e.g., P-gp) using verapamil as an inhibitor in resistant cell lines .
- Metabolic Stability : Incubate the compound with liver microsomes to assess CYP450-mediated degradation, which may explain reduced activity in certain cell models .
- Proteomic Profiling : Use Western blotting to quantify tubulin isoforms (e.g., βIII-tubulin overexpression in resistant lines) and correlate with drug sensitivity .
Q. What are the metabolic pathways and stability issues, and how are they investigated?
- Metabolism Studies :
- In Vitro Incubation : Use rat/human liver microsomes with NADPH to identify phase I metabolites (e.g., hydroxylation at the benzyloxy group or piperazine ring) via LC-MS/MS .
- Phase II Conjugation : Test for glucuronidation or sulfation using UDPGA or PAPS cofactors .
- Stability Assays : Monitor degradation in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to guide formulation strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
